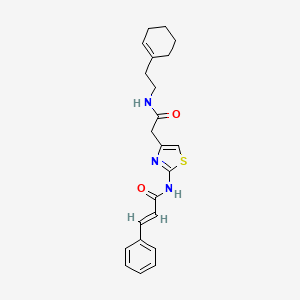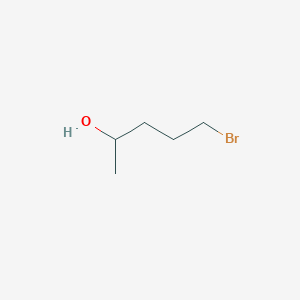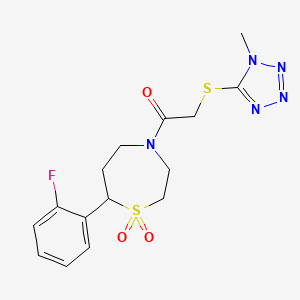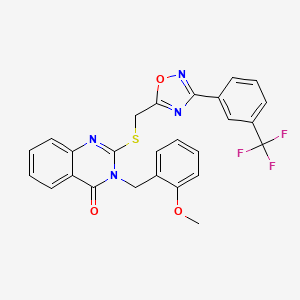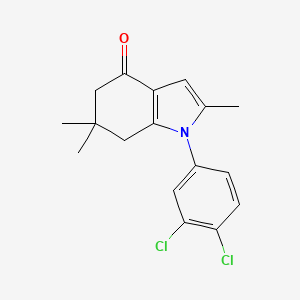
1-(3,4-Dichlorophenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dichlorophenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group attached to an indol-4-one framework
Mechanism of Action
Target of Action
The primary target of 1-(3,4-Dichlorophenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one, also known as DCMU, is the photosystem II in the chloroplasts of plants . This system plays a crucial role in the light-dependent reactions of photosynthesis, where it facilitates the transfer of electrons from water to plastoquinone .
Mode of Action
DCMU acts by inhibiting the electron flow from photosystem II to plastoquinone . It achieves this by binding to the Q_B plastoquinone binding site of photosystem II, thereby blocking the photosynthetic electron transport chain . This inhibition reduces the plant’s ability to convert light energy into chemical energy, specifically ATP and reductant potential .
Biochemical Pathways
The inhibition of electron flow by DCMU affects the photosynthetic electron transport chain . This chain is a series of protein complexes and mobile electron carriers within the thylakoid membrane of the chloroplasts. It facilitates the transfer of electrons from water to NADP+, generating a proton gradient across the membrane that drives ATP synthesis . By blocking this chain, DCMU disrupts the production of ATP and NADPH, essential molecules for the light-independent reactions of photosynthesis .
Result of Action
The molecular effect of DCMU’s action is the disruption of the photosynthetic electron transport chain, leading to a decrease in ATP and NADPH production . On a cellular level, this can lead to a reduction in the plant’s growth and development, as these molecules are crucial for various biosynthetic processes. In severe cases, it can cause cell death.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of DCMU. For instance, light intensity can affect the rate of photosynthesis and thus the impact of DCMU. Soil composition can influence the compound’s absorption and distribution within the plant. Moreover, factors like temperature and pH can affect the chemical stability of DCMU .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one typically involves multiple steps, starting with the formation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. The dichlorophenyl group is introduced through subsequent halogenation reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dichlorophenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be employed to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity and potential as a bioactive compound.
Medicine: Exploring its therapeutic potential in treating various diseases.
Industry: Utilizing its unique properties in the development of new materials and products.
Comparison with Similar Compounds
1-(3,4-Dichlorophenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one can be compared to other similar compounds, such as:
Indole-3-carbinol: Another indole derivative with potential anticancer properties.
3,4-Dichlorophenylpiperazine: A compound with different biological activities and applications.
Diuron: A herbicide with a similar dichlorophenyl group.
Each of these compounds has unique properties and applications, highlighting the diversity and potential of indole derivatives in scientific research and industry.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO/c1-10-6-12-15(8-17(2,3)9-16(12)21)20(10)11-4-5-13(18)14(19)7-11/h4-7H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKWYDLQHNFZFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C3=CC(=C(C=C3)Cl)Cl)CC(CC2=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-bromo-N-{3-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2996783.png)
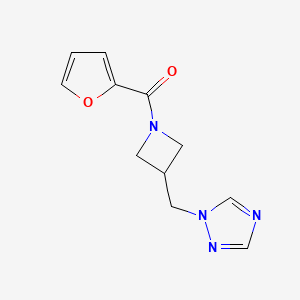
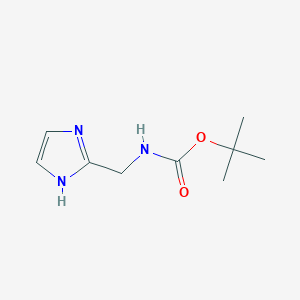
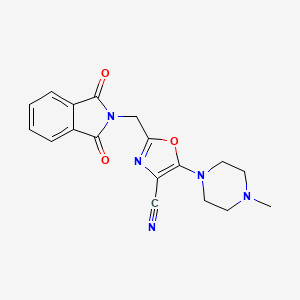
![N-(2,5-dimethoxyphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2996790.png)
![ethyl 3-[[(Z)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]amino]benzoate](/img/structure/B2996791.png)
![ethyl 2-[1-(2-chloropyridin-4-yl)-N-methylformamido]-3-phenylpropanoate](/img/structure/B2996795.png)
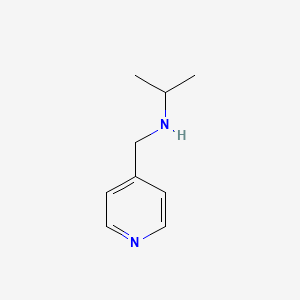
![1-(2-chlorobenzyl)-3-(2,4-dimethoxyphenyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2996797.png)
![5'-Bromospiro[cyclobutane-1,3'-indoline]](/img/structure/B2996799.png)
